2-Fluoro-4-isopropoxybenzaldehyde
Overview
Description
2-Fluoro-4-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H11FO2 . It has a molecular weight of 182.19 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 . This indicates that the molecule consists of a benzene ring with a fluoro group at the 2nd position, an isopropoxy group at the 4th position, and an aldehyde group at the 1st position.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 182.19 .Scientific Research Applications
Synthesis and Medicinal Applications
- Synthesis of Fluorinated Analogs for Anticancer Activity : A study outlined the synthesis of fluorinated benzaldehydes, including 2-fluoro-4-isopropoxybenzaldehyde, used in the Wittig synthesis of fluoro-substituted stilbenes for anticancer applications (Lawrence et al., 2003).
- Adrenergic Activity Alteration : Research on fluorinated phenylephrines synthesized from fluorinated benzaldehydes, such as this compound, shows marked alterations in adrenergic properties, influencing the potency and selectivity of adrenergic receptors (Kirk et al., 1986).
Chemical Synthesis and Properties
- Synthesis of Fluoro-Phenoxybenzaldehyde : The synthesis of 4-Fluoro-3-phenoxybenzaldehyde from related compounds, including this compound, has been studied, demonstrating its utility in chemical synthesis (Zhao et al., 2005).
- Structural and Vibrational Analysis : A study on 2-fluoro-4-bromobenzaldehyde, related to this compound, focused on its molecular structure, vibrational spectroscopy, and theoretical simulations to understand its chemical behavior (Tursun et al., 2015).
Applications in Material Science and Biochemistry
- Chemosensor Development : Research into developing chemosensors for metal ion detection has utilized derivatives of fluorobenzaldehydes, indicative of the potential use of this compound in sensor technology (Gao et al., 2014).
- Fluorescent Compounds for Biological Studies : The creation of water-soluble and polarity-independent solvatochromic fluorophores, including derivatives of fluorobenzaldehydes like this compound, for biological and medicinal chemistry applications (Okada et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-4-propan-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOOMVDJWKWFDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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